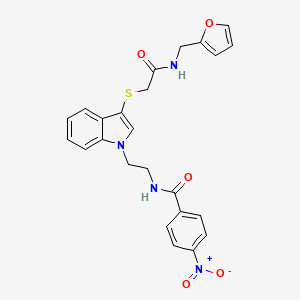

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the indole group could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The furan ring could be introduced through a Paal-Knorr synthesis. The amide group could be formed through a reaction with an amine and a carboxylic acid or acyl chloride. The nitro group could be introduced through a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The indole and furan rings would contribute to the compound’s aromaticity, making it relatively stable. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine group, or the amide group could be hydrolyzed to form a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide and nitro groups would likely make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Bioreductive Drug Research

Research on similar compounds has shown the significance of bioreductive drugs in targeting hypoxic tumor cells. Bioreductive compounds are activated under low oxygen conditions, typical of solid tumors, thereby selectively harming cancer cells while sparing healthy tissue. For instance, the study of a novel bioreductive drug, which demonstrates selective toxicity for hypoxic cells through enzymatic reduction, highlights the potential of such compounds in cancer treatment (Palmer et al., 1995).

Antiarrhythmic Activity

Compounds structurally similar to the specified molecule have been explored for their potential in treating arrhythmias. Research into N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides has revealed an original spectrum of antiarrhythmic activity, suggesting that modifications in the structure can lead to promising therapeutic agents (Likhosherstov et al., 2014).

Hypoxia-Selective Antitumor Agents

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, such as those with nitrobenzamide groups, have shown significant potential in selectively targeting hypoxic tumor cells. These compounds exhibit excellent hypoxic selectivities, making them valuable in the development of targeted cancer therapies (Palmer et al., 1996).

Anticonvulsant Development

The exploration of compounds for their anticonvulsant properties has led to the synthesis and evaluation of derivatives showing high activity in seizure models. This indicates the potential application of the compound for neurological research and drug development (Sych et al., 2018).

Synthesis of Heterocycles

The structural components of the specified compound suggest its utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents. Studies have demonstrated methodologies for transforming similar structures into valuable heterocycles, indicating the compound's potential use in synthetic organic chemistry (Butin et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c29-23(26-14-19-4-3-13-33-19)16-34-22-15-27(21-6-2-1-5-20(21)22)12-11-25-24(30)17-7-9-18(10-8-17)28(31)32/h1-10,13,15H,11-12,14,16H2,(H,25,30)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQAQEANXKMMLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)

![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)

![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)